
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid, also known as DMTC, is a compound belonging to the cyclobutane carboxylic acid family. It is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. DMTC has a wide range of applications in synthetic chemistry, including the synthesis of drugs, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials.
Mecanismo De Acción
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid is a carboxylic acid and is therefore able to act as a proton donor. It is able to react with bases, such as amines and alcohols, to form amides and esters, respectively. In addition, 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid can react with other carboxylic acids to form anhydrides.
Biochemical and Physiological Effects
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant effects, and to be an inhibitor of the enzyme cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. However, it should be noted that 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid is a volatile compound, and therefore care should be taken when handling and storing it. In addition, 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid is a relatively unstable compound, and its structure may be altered when exposed to light or heat.
Direcciones Futuras
Future research on 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid could focus on its use in the synthesis of new drugs and agrochemicals. In addition, further investigations into its biochemical and physiological effects could provide valuable insights into its potential therapeutic applications. Further research could also focus on the development of new synthesis methods for 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid, as well as the development of new methods for its detection and quantification. Finally, further studies into its environmental impact could help to better assess its safety and potential risks.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of drugs, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. In addition, 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid has been used as a catalyst in organic synthesis, and as a reagent in the synthesis of various compounds, including peptides and proteins.
Propiedades
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10-4-6-11(7-5-10)14(12(15)16)8-13(2,3)9-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOSXQQOZWHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







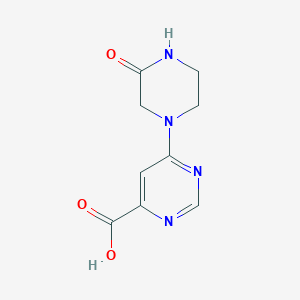
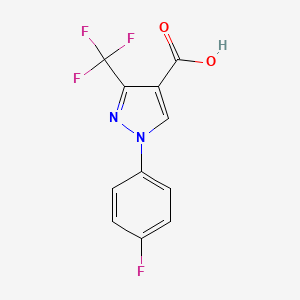

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
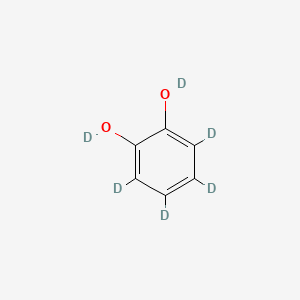
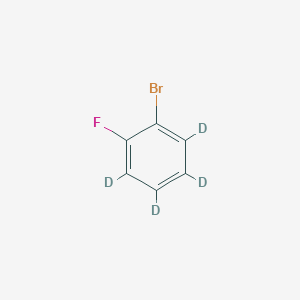

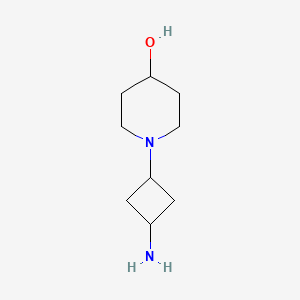
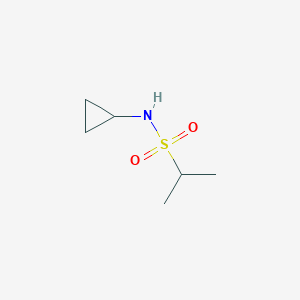
![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)